molecular formula C22H18F3N3O3S B2773528 2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 899961-47-8

2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2773528
CAS No.: 899961-47-8
M. Wt: 461.46
InChI Key: DZAHXDQRQZPJGF-UHFFFAOYSA-N
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Description

2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzofuro[3,2-d]pyrimidine core with a trifluoromethylphenylacetamide moiety

Properties

IUPAC Name

2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S/c1-2-10-28-20(30)19-18(15-8-3-4-9-16(15)31-19)27-21(28)32-12-17(29)26-14-7-5-6-13(11-14)22(23,24)25/h3-9,11H,2,10,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAHXDQRQZPJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The unique tricyclic structure may enhance interactions with biological targets involved in cancer progression. For instance, derivatives of diazatricyclo compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Antimicrobial Properties :
    • Compounds containing sulfur and nitrogen heterocycles are often evaluated for their antimicrobial activities. Preliminary assays suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotective Effects :
    • Some studies have suggested that similar compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases . The specific mechanism by which this compound exerts neuroprotective effects requires further investigation.

Material Science Applications

  • Polymer Chemistry :
    • The unique chemical structure allows for the potential incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into polymer composites incorporating diazatricyclo structures has shown improved performance metrics .
  • Dyes and Pigments :
    • The chromophoric properties of compounds with similar frameworks could be exploited in the development of new dyes or pigments for industrial applications. Their stability under light exposure and chemical resistance makes them suitable candidates for further exploration in this domain .

Case Study 1: Anticancer Screening

A recent study screened a library of diazatricyclo compounds for anticancer activity against breast cancer cell lines (MCF-7). The results indicated that several derivatives, including those structurally related to the target compound, exhibited IC50 values in the low micromolar range, suggesting significant potential for development into therapeutic agents .

Case Study 2: Antimicrobial Testing

In vitro testing was conducted to evaluate the antimicrobial efficacy of various sulfanyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the sulfanyl group enhanced antimicrobial activity, providing insights into structure-activity relationships .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core is known to interact with certain biological pathways, potentially inhibiting or activating specific enzymes. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach its target sites .

Comparison with Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives and trifluoromethylphenylacetamide derivatives. Compared to these compounds, 2-[(4-oxo-3-propyl-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combined structural features, which may confer enhanced biological activity or specific material properties .

Biological Activity

The compound 2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS Number: 899961-49-0) is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings and data.

The molecular formula of the compound is C23H23N3O5SC_{23}H_{23}N_{3}O_{5}S with a molecular weight of 453.5 g/mol. The structural complexity includes a trifluoromethyl group and a sulfanyl linkage, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including but not limited to:

  • Antimicrobial Activity : Compounds with diazatricyclo structures have shown promise against various bacterial strains.
  • Anticancer Properties : The presence of multiple functional groups may enhance the compound's interaction with biological targets involved in cancer cell proliferation.
  • Enzyme Inhibition : Potential inhibition of specific enzymes related to metabolic pathways has been observed in related compounds.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Interaction : The sulfanyl group may facilitate binding to enzyme active sites, altering enzyme activity.
  • Cell Membrane Interaction : The trifluoromethyl group could enhance lipophilicity, aiding in membrane penetration and subsequent cellular effects.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.

Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

CompoundActivityTarget Organism
Compound AModerateS. aureus
Compound BHighE. coli

Anticancer Potential

In vitro studies have indicated that compounds with similar scaffolds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)10

Enzyme Inhibition

Research has shown that the compound may inhibit certain kinases involved in cancer signaling pathways. For example, a related compound demonstrated IC50 values in the nanomolar range against protein kinases.

EnzymeIC50 (nM)Reference
EGFR50
VEGFR30

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